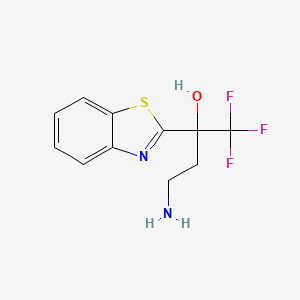

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Vue d'ensemble

Description

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, commonly known as AMTBTF, is a synthetic compound with diverse applications in the scientific research field. It is a trifluoromethylated benzothiazole derivative that has been used as a ligand in various catalytic reactions, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of molecules with potential therapeutic applications.

Applications De Recherche Scientifique

Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, structurally related to 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, have been identified for their potent antitumor properties. These compounds exhibit selective and potent antitumor effects both in vitro and in vivo. They function by inducing and being biotransformed by cytochrome P450 1A1 into active metabolites, with fluorination around the benzothiazole nucleus being a strategy to prevent metabolic inactivation. Their efficacy has been demonstrated in preclinical evaluations against mammary carcinoma cell lines, showcasing their potential as clinical agents in cancer treatment (Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic solutions. While not directly related to 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, these studies highlight the chemical versatility and application potential of benzothiazole compounds in industrial settings, providing insights into their adsorption properties and protective capabilities against corrosion (Hu et al., 2016).

Synthesis and Biological Evaluation

Research into benzothiazole derivatives extends to the synthesis of various compounds with potential biological activities. For example, the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases has been undertaken to explore their antibacterial, antifungal, and anthelmintic activities. These studies demonstrate the broad scope of benzothiazole chemistry and its relevance to discovering new therapeutics (Amnerkar et al., 2015).

Anticonvulsant and Neuroprotective Effects

The exploration of N-(substituted benzothiazol-2-yl)amides has shown promising results in anticonvulsant and neuroprotective effects, highlighting another dimension of benzothiazole applications in the development of treatments for neurological conditions. These compounds have been evaluated for their efficacy in seizure models, offering potential leads for safer and more effective anticonvulsants with neuroprotective benefits (Hassan et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures have shown antimicrobial and antifungal activities , suggesting that their targets could be enzymes or proteins essential for microbial and fungal growth.

Mode of Action

It’s likely that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microbial or fungal cells .

Biochemical Pathways

Given its potential antimicrobial and antifungal activities, it may interfere with the synthesis of essential components of the microbial or fungal cells, disrupting their growth and proliferation .

Result of Action

Based on its potential antimicrobial and antifungal activities, it may lead to the death of microbial and fungal cells, thereby preventing their growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol . .

Propriétés

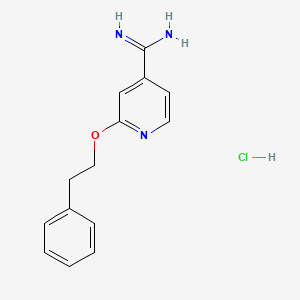

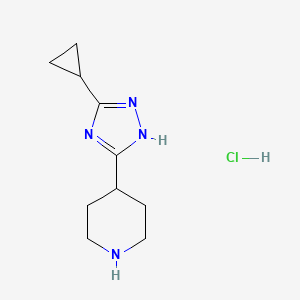

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVGXQHEJVFZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

amine](/img/structure/B1520738.png)